6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one
CAS No.: 108222-33-9
Cat. No.: VC21432763
Molecular Formula: C18H10Br2N2O2S
Molecular Weight: 478.2g/mol
* For research use only. Not for human or veterinary use.
![6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one - 108222-33-9](/images/no_structure.jpg)
Specification
CAS No. | 108222-33-9 |
---|---|
Molecular Formula | C18H10Br2N2O2S |
Molecular Weight | 478.2g/mol |
IUPAC Name | 3-(2-anilino-1,3-thiazol-4-yl)-6,8-dibromochromen-2-one |
Standard InChI | InChI=1S/C18H10Br2N2O2S/c19-11-6-10-7-13(17(23)24-16(10)14(20)8-11)15-9-25-18(22-15)21-12-4-2-1-3-5-12/h1-9H,(H,21,22) |
Standard InChI Key | UNJPIBNPCRHDDC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Canonical SMILES | C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Introduction
Chemical Structure and Properties
The title compound consists of a coumarin core (2H-chromen-2-one) with bromine substitutions at positions 6 and 8, and a 2-(phenylamino)-1,3-thiazol-4-yl group at position 3. This creates a complex heterocyclic system with multiple functional groups contributing to its chemical behavior.
Physical Properties
The compound presents as a yellow solid with a well-defined melting point of 245-246°C, indicating its high purity and crystalline nature . Its physical appearance and thermal stability make it suitable for various applications requiring thermally stable compounds.
Molecular Characteristics
The structural characteristics of 6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one can be compared with similar compounds to understand its molecular features better. While exact data for this specific compound is limited, we can extrapolate from structurally related molecules.
Table 1: Molecular Characteristics of 6,8-Dibromo-3-[2-(Phenylamino)-1,3-Thiazol-4-yl]-2H-Chromen-2-One
Synthetic Methodologies
The synthesis of 6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one has been documented in the scientific literature, primarily through multi-component reactions involving coumarin derivatives.
One-Pot Three-Component Reaction
One of the reported methods for synthesizing this compound involves a one-pot three-component reaction starting with 3-(2-bromoacetyl)coumarin derivatives . The synthetic pathway can be outlined as follows:
-
Reaction of 6,8-dibromo-3-(2-bromoacetyl)coumarin with potassium thiocyanate in ethanol
-
Formation of an intermediate 3-(2-thiocyanatoacetyl)coumarin derivative
-
Addition of aniline, leading to nucleophilic addition
-
Intramolecular cyclization and subsequent dehydration resulting in the formation of the target compound
This approach represents an efficient method for synthesizing the target molecule with minimal isolation of intermediates.
Solid-State Grinding Method
An alternative synthetic route involves a solid-state grinding approach, which is environmentally friendly and reduces the use of solvents . This method includes:
-
Combining 6,8-dibromo-3-(2-bromoacetyl)coumarin with phenylthiourea
-
Grinding the mixture vigorously for approximately 15 minutes
-
Adding minimal water (2-3 drops) to facilitate the reaction
This solvent-minimized approach aligns with green chemistry principles and provides a sustainable alternative for synthesizing the target compound.
Spectroscopic Characterization
Spectroscopic data provides crucial information about the structural features and purity of 6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one.
Infrared Spectroscopy
Infrared spectroscopy reveals characteristic functional group absorptions for this compound:
-
C=C stretching vibration at approximately 1542 cm⁻¹
While the specific IR data for the target compound is limited in the search results, we can reasonably expect additional characteristic absorptions based on similar compounds:
-
Lactone C=O stretching would likely appear around 1700-1730 cm⁻¹
-
N-H stretching vibration would be expected around 3300-3400 cm⁻¹
-
C-Br stretching would typically appear in the fingerprint region
Nuclear Magnetic Resonance Spectroscopy
Based on the structural features of 6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one and data from similar compounds, we can anticipate the following key NMR signals:
-
A singlet for the NH proton (exchangeable with D₂O) around 9.8-10.3 ppm
-
A singlet for the C4 proton of the coumarin core around 8.6-8.7 ppm
-
A singlet for the thiazole ring proton around 7.5-8.3 ppm
-
Multiple signals in the aromatic region (7.0-8.0 ppm) corresponding to the phenyl and coumarin aromatic protons
These spectroscopic features would be crucial for confirming the structure and purity of the synthesized compound.
Structural Comparison with Related Compounds
To better understand the unique features of 6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one, it is informative to compare it with structurally related compounds.
Comparison with Similar Heterocyclic Systems
Table 2: Structural Comparison of Related Coumarin Derivatives
The structural variations between these compounds, particularly the substitution patterns and heterocyclic rings, would be expected to result in different physicochemical properties and potential biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume